N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide
Description
N-(2-(3-(2-Methoxyphenyl)ureido)phenyl)-2-methylbenzamide is a benzamide derivative featuring a ureido linkage connecting a 2-methoxyphenyl group to a phenyl ring, which is further substituted with a 2-methylbenzamide moiety. This structure combines aromatic and urea functionalities, making it a candidate for exploring interactions with biological targets such as enzymes or receptors. The 2-methoxy group on the phenylurea moiety may influence electronic properties and hydrogen-bonding capacity, while the 2-methylbenzamide group contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
N-[2-[(2-methoxyphenyl)carbamoylamino]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-9-3-4-10-16(15)21(26)23-17-11-5-6-12-18(17)24-22(27)25-19-13-7-8-14-20(19)28-2/h3-14H,1-2H3,(H,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHXUCDPEGDEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenyl isocyanate: This can be achieved by reacting 2-methoxyaniline with phosgene under controlled conditions.
Formation of the ureido linkage: The 2-methoxyphenyl isocyanate is then reacted with 3-aminophenyl-2-methylbenzamide to form the ureido linkage.
Final product formation: The resulting intermediate is further reacted under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biology: It may be used in biological assays to study its effects on various cellular processes.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The ureido linkage and methoxyphenyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
*Calculated based on molecular formula.
- Positional Isomerism: The substitution pattern on the phenylurea moiety significantly impacts activity.
- Electron-Withdrawing Groups : The 2-chloro and trifluoromethyl substituents in enhance electrophilicity and metabolic stability, which may improve target engagement compared to the target compound’s methoxy group.
- Heterocyclic Modifications : Incorporating a thiazole ring () introduces rigidity and additional hydrogen-bonding sites, which could enhance selectivity for specific biological targets.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in increases logP compared to the target compound, favoring membrane permeability. Conversely, the thiazole-containing analog () has a higher molecular weight (470.5 vs. 389.45), which may reduce bioavailability.
- Hydrogen-Bonding Capacity: The 2-methoxy group in the target compound and provides hydrogen-bond acceptor sites, while the urea linkage serves as a donor-acceptor motif, critical for protein interactions .
Biological Activity
N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a ureido linkage and a methoxyphenyl group, which are critical for its biological interactions. The synthesis typically involves:
- Preparation of 2-methoxyphenyl isocyanate : Reaction of 2-methoxyaniline with phosgene.
- Formation of the ureido linkage : Reacting the isocyanate with 3-aminophenyl-2-methylbenzamide.
- Final product formation : Further reactions to yield the final compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ureido linkage enhances binding affinity, while the methoxy group influences solubility and permeability across cellular membranes. This compound has been studied for its potential to inhibit certain biological pathways involved in cancer progression and inflammatory responses.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against hepatocellular carcinoma (HepG2) cells. The compound has shown:
- Inhibitory Effects : It has comparable efficacy to established chemotherapeutics like Sorafenib, with a selectivity index indicating enhanced effectiveness against cancer cells compared to normal cells .
- Induction of Apoptosis : Cell cycle analysis revealed that treatment with this compound leads to increased apoptosis in HepG2 cells in a dose-dependent manner. For instance, at concentrations of 10 µM, the percentage of apoptotic cells increased significantly compared to untreated controls .
Other Biological Activities
This compound has also been investigated for:
- Anti-inflammatory Effects : Preliminary data suggest potential applications in treating inflammatory diseases by modulating immune responses .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in disease pathways, although further studies are needed to elucidate these mechanisms fully .
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide?
Answer:
The compound is synthesized via a multi-step process involving:
Ureido Formation : Reacting 2-methoxyphenyl isocyanate with 2-aminophenyl intermediates under anhydrous conditions to form the ureido linkage.
Benzamide Coupling : Introducing the 2-methylbenzamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents like DMF or THF.
Purification : Recrystallization using ethanol or methanol to achieve high purity (>95%) .
Key challenges include optimizing reaction times to avoid side products like N-acylurea derivatives. Monitoring via TLC or HPLC is critical .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Answer:
- 1H/13C NMR : Confirms the ureido (-NH-CO-NH-) and benzamide (-CONH-) moieties. Aromatic protons appear as multiplet clusters (δ 6.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 404.1623) .
- X-ray Crystallography : Resolves spatial conformation, as seen in related benzamide derivatives (e.g., dihedral angles between aromatic rings) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- EGFR Inhibition : Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC50 values. Related ureido-benzamide analogs show IC50 values as low as 14.8 nM against mutant EGFR .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 dose-response curves .
Advanced: How can structural modifications optimize pharmacokinetic properties?
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO3H) to reduce LogP from ~3.5 (parent compound) to <2.5, improving aqueous solubility. QSPR models predict metabolic stability .
- Pro-drug Strategies : Mask polar groups (e.g., esterification of -COOH) to enhance oral bioavailability, as demonstrated in PSMA-targeted theranostics .
Advanced: What computational approaches predict binding modes to therapeutic targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR (PDB: 4A/4B). The ureido group forms hydrogen bonds with Lys745 and Asp855 residues .
- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
Advanced: How does the structure-activity relationship (SAR) guide anticancer design?
Answer:
- Methoxy Positioning : 2-Methoxy on the phenyl ring enhances EGFR inhibition by 3-fold compared to 3-methoxy analogs .
- Methyl Substitution : 2-Methyl on benzamide improves membrane permeability (cLogP = 3.2 vs. 2.8 for unsubstituted analogs) .
- Ureido Linker : Rigidifying the linker (e.g., cyclization) reduces off-target effects in kinase profiling .
Advanced: What in silico tools evaluate ADMET properties?
Answer:
- SwissADME : Predicts moderate blood-brain barrier permeability (BBB score = 0.55) and CYP3A4-mediated metabolism.
- ProTox-II : Flags potential hepatotoxicity (Probability = 0.72) due to aromatic amine metabolites .
Advanced: How is crystallography used to resolve structural ambiguities?
Answer:
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals:
- Torsional Angles : Ureido C-N-C-O torsion = 172.5°, indicating near-planarity for optimal hydrogen bonding.
- Packing Motifs : π-π stacking (3.8 Å) between benzamide and methoxyphenyl groups stabilizes the lattice .
Advanced: What strategies validate synergistic effects with clinical agents?
Answer:
- Combination Index (CI) : Use Chou-Talalay assays with cisplatin or gefitinib. Synergy (CI < 1) is observed at 1:2 molar ratios in NSCLC models .
- Transcriptomics : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3 activation) in co-treated cells .
Advanced: How are in vivo efficacy models designed for this compound?
Answer:
- Xenograft Models : Administer 10 mg/kg (i.v.) in BALB/c nude mice with EGFR-mutant tumors. Monitor tumor volume reduction (≥50% vs. control) over 21 days .
- PET Imaging : Label with 68Ga for real-time biodistribution tracking, showing high tumor-to-background ratios (TBR = 4.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
